
ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a nitrobenzamido group, which is a derivative of nitrobenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzene ring with nitro and chloro substituents, and a carboxylate group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating indole ring . The carboxylate group could potentially undergo reactions with acids or bases.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the electronic properties of the functional groups would all influence properties like solubility, melting point, and stability .科学的研究の応用
Synthesis and Antibacterial Activity
One notable application of ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate derivatives is their synthesis for antibacterial screening. A study demonstrated the synthesis of related compounds, such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, and their significant antibacterial activity. This suggests a potential application in developing antibacterial agents (Mir & Mulwad, 2009).
Chemical Synthesis and Transformations
The chemical synthesis and transformations of related indole derivatives have been extensively studied, indicating the compound's utility in synthetic organic chemistry. For example, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared, showcasing methodologies for generating complex molecules that could have implications in pharmaceuticals and materials science (Cucek & Verček, 2008).
Radical Addition and Cyclization Reactions
Another study highlighted the use of this compound in radical addition and cyclization reactions, leading to 3-ethyl-3-substituted indolin-2-one. This process demonstrates the compound's role in facilitating complex chemical transformations, contributing to the development of novel organic synthesis techniques (Dai et al., 2014).
Anticancer Agent Synthesis
The synthesis of potential anticancer agents using related compounds as intermediates further exemplifies the scientific research applications of this compound. This involves creating structures with potential therapeutic effects against cancer, emphasizing the compound's importance in medicinal chemistry (Temple et al., 1983).
Palladium-Catalyzed Reactions
Research into palladium-catalyzed reactions involving indole derivatives, including this compound, shows the compound's applicability in advanced organic synthesis methods. These reactions are crucial for constructing complex molecules, highlighting the compound's versatility in synthetic strategies (Cacchi & Fabrizi, 2005).
将来の方向性
特性
IUPAC Name |
ethyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-13(11)20-16)21-17(23)12-9-10(19)7-8-14(12)22(25)26/h3-9,20H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSHRIAFPFCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
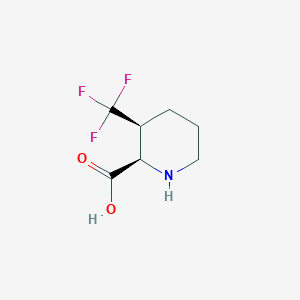
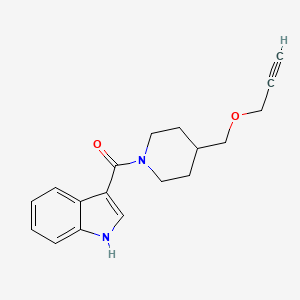
![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)

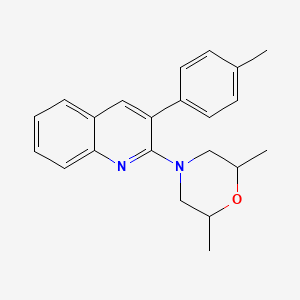
![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
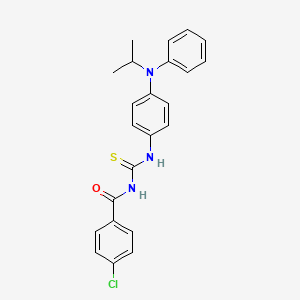

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2861592.png)
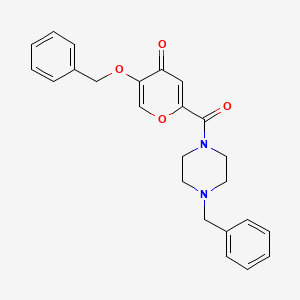
![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2861594.png)
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B2861595.png)

![1-(2,3-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
